molecular formula C22H21NO6 B2673482 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one CAS No. 637753-61-8

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B2673482
CAS No.: 637753-61-8
M. Wt: 395.411
InChI Key: RNZPFHUYGLWJOC-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a complex organic compound known for its potential therapeutic applications. This compound features a unique structure that includes a benzodioxin ring, a hydroxy group, and a morpholinylmethyl group attached to a chromenone core. Its intricate structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodioxin and chromenone rings can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups into the benzodioxin or chromenone rings.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential therapeutic applications, particularly in enzyme inhibition, make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c24-18-3-2-15-21(25)17(14-1-4-19-20(11-14)28-10-9-27-19)13-29-22(15)16(18)12-23-5-7-26-8-6-23/h1-4,11,13,24H,5-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZPFHUYGLWJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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